Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
The synthesis of Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursorsReaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom, using reagents like sodium iodide in acetone.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.
Industry: It is used in the development of new materials with unique photophysical properties
Mechanism of Action
The mechanism of action of Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of cellular processes and has potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and thiophene-based molecules. Compared to these compounds, Methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a thiophene ring. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H8BrN3O2S |
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Molecular Weight |
338.18 g/mol |
IUPAC Name |
methyl 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H8BrN3O2S/c1-18-12(17)10-2-7(6-19-10)9-4-15-16-5-8(13)3-14-11(9)16/h2-6H,1H3 |
InChI Key |
XGDVBPREVMYZBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=C3N=CC(=CN3N=C2)Br |
Origin of Product |
United States |
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